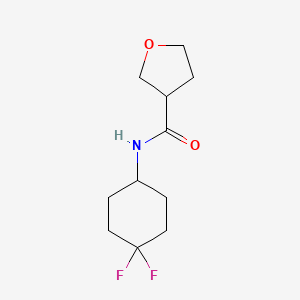

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to an oxolane-3-carboxamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with oxolane-3-carboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Cancer Treatment

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide has been investigated for its potential as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair mechanisms. Inhibiting PARP activity can enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by preventing cancer cells from repairing DNA damage caused by these treatments.

- Case Study : A study demonstrated that compounds similar to this compound effectively inhibited PARP-1 activity, showing promise for treating various cancers, including breast and ovarian cancers .

Cardiovascular Diseases

The compound's ability to modulate cellular responses to stress and inflammation suggests potential applications in treating cardiovascular diseases. By inhibiting pathways that lead to myocardial injury, it may help in conditions like myocardial reperfusion injury and diabetic cardiovascular dysfunction.

- Case Study : Research has indicated that PARP inhibitors can reduce myocardial damage during ischemia-reperfusion events, highlighting the therapeutic potential of compounds like this compound in cardiovascular health .

Neurological Disorders

This compound may also play a role in treating central nervous system injuries and neurodegenerative disorders due to its effects on neuroinflammation and neuronal survival pathways.

- Case Study : In models of stroke and traumatic brain injury, similar compounds have shown neuroprotective effects by inhibiting PARP activity, suggesting a pathway for developing new treatments for neurological conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profile. Variations in the oxolane ring or the difluorocyclohexyl group can significantly influence its biological activity.

| Compound Structure | Activity Level | Notes |

|---|---|---|

| This compound | High | Selective PARP inhibitor |

| Similar derivatives | Moderate | Varying effects on PARP inhibition |

Future Research Directions

Ongoing research is needed to further elucidate the pharmacokinetics and toxicity profiles of this compound. Future studies should focus on:

- Clinical Trials : To assess efficacy in human populations with specific cancers or cardiovascular diseases.

- Combination Therapies : Exploring synergistic effects when used alongside existing chemotherapy agents or other therapeutic modalities.

Mecanismo De Acción

The mechanism of action of N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group may play a role in enhancing the compound’s binding affinity and selectivity. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

N-(4,4-difluorocyclohexyl)oxolane-2-carboxamide: A closely related compound with a similar structure but differing in the position of the oxolane ring.

4-oxo-1,4-dihydroquinoline-3-carboxamide: Another compound with a carboxamide group, but with a different core structure.

Uniqueness

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is unique due to the presence of the difluorocyclohexyl group, which can impart distinct chemical and biological properties

Actividad Biológica

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by several notable structural features:

- Oxadiazole Ring : A five-membered heterocyclic structure that enhances the compound's reactivity and biological properties.

- Difluorocyclohexyl Group : This moiety increases lipophilicity, potentially enhancing biological activity.

- Furan Carboxamide Moiety : This component imparts additional chemical properties that may influence biological interactions.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve:

- Interaction with Enzymes/Receptors : The compound may bind to specific molecular targets, modulating their activity.

- Signal Transduction Pathways : It may influence pathways related to cell survival and apoptosis, impacting various cellular processes.

Antimicrobial Properties

Preliminary studies suggest that compounds with oxadiazole moieties exhibit significant antimicrobial effects. This compound may inhibit bacterial growth through mechanisms that disrupt cellular processes. The compound's effectiveness against various bacterial strains has been noted, indicating potential as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of oxadiazole possess anticancer properties. This compound's unique structure may allow it to target specific pathways involved in tumor growth and proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound may modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation. Investigations into its neuroprotective effects are also ongoing, particularly in models of ischemic stroke.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound in various contexts:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Exhibited significant inhibition of bacterial growth; further studies needed to determine specific mechanisms. |

| Anticancer Efficacy | Demonstrated cytotoxic effects on cancer cell lines; ongoing research to identify specific molecular targets. |

| Anti-inflammatory Impact | Potential to reduce inflammation in preclinical models; requires further validation through clinical trials. |

Propiedades

IUPAC Name |

N-(4,4-difluorocyclohexyl)oxolane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO2/c12-11(13)4-1-9(2-5-11)14-10(15)8-3-6-16-7-8/h8-9H,1-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAVGRDXPCNTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2CCOC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.